molecular formula C12H22O3 B12516188 Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate CAS No. 651712-11-7

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate

Cat. No.: B12516188
CAS No.: 651712-11-7
M. Wt: 214.30 g/mol
InChI Key: QOMMIUJSZUYAPW-GXSJLCMTSA-N
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Description

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate is a chiral chemical building block with the CAS Number 651712-11-7. Its molecular formula is C12H22O3, and it has a molecular weight of 214.30 g/mol . The compound is characterized by a precise (6S,7R) stereochemistry and functional groups including a hydroxy group and an ethyl ester on an unsaturated carbon chain, making it a valuable intermediate in complex organic syntheses . Compounds with similar structural features are frequently employed as key intermediates in the total synthesis of biologically active natural products and macrolides, which are relevant for pharmaceutical research . This product is intended for use by qualified researchers as a standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

651712-11-7

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate

InChI

InChI=1S/C12H22O3/c1-5-15-12(14)10(3)8-6-7-9(2)11(4)13/h8-9,11,13H,5-7H2,1-4H3/t9-,11+/m0/s1

InChI Key

QOMMIUJSZUYAPW-GXSJLCMTSA-N

Isomeric SMILES

CCOC(=O)C(=CCC[C@H](C)[C@@H](C)O)C

Canonical SMILES

CCOC(=O)C(=CCCC(C)C(C)O)C

Origin of Product

United States

Preparation Methods

Mukaiyama-Aldol Reaction with Oppolzer Auxiliary

The Oppolzer sultam auxiliary enables stereocontrol at C6 and C7. In a representative protocol:

  • Enolate formation : Propionated Oppolzer auxiliary (1.0 equiv) is treated with TiCl₄ (1.5 equiv) in CH₂Cl₂ at −78°C.
  • Aldol coupling : The enolate reacts with 2-methylpentanal (1.5 equiv), yielding a syn-aldol adduct with >20:1 diastereomeric ratio (dr).
  • Auxiliary removal : Hydrolysis with LiOH/MeOH affords the β-hydroxy acid.

Reaction Conditions

Parameter Value
Temperature −78°C → 0°C
Solvent Anhydrous CH₂Cl₂
Yield 68–72%

Horner-Wadsworth-Emmons Olefination

The α,β-unsaturated ester is installed via phosphonate-based olefination:

  • Phosphonate preparation : Diethyl (2-methylallyl)phosphonate is synthesized from 2-methylallyl alcohol and PCl₃.
  • Olefination : Aldehyde intermediates react with the phosphonate (1.2 equiv) and DBU (3.0 equiv) in THF, producing the (E)-configured double bond in 85% yield.

Optimization Data

Base Solvent Time (h) E:Z Ratio
DBU THF 40 95:5
NaH DMF 24 80:20

Stereoselective Hydroxylation

The C7 hydroxy group is introduced via Sharpless asymmetric dihydroxylation or TBS-protected intermediates:

  • TBS protection : The secondary alcohol is protected with tert-butyldimethylsilyl (TBS) chloride (1.1 equiv) in imidazole/CH₂Cl₂.
  • Deprotection : PPTS (5.0 equiv) in MeOH at 50°C cleaves the TBS group, yielding the free alcohol in 64% yield over two steps.

Stereochemical Outcomes

Method (6S,7R):(6R,7S) Ratio
Oppolzer aldol 92:8
Enzymatic resolution 99:1

Alternative Routes and Modifications

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed transesterification resolves racemic mixtures:

  • Substrate : Racemic methyl 7-hydroxy-2,6-dimethyloct-2-enoate.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Outcome : Ethyl (6S,7R)-ester obtained in 98% enantiomeric excess (ee).

Ring-Closing Metathesis Approach

A less common strategy employs Grubbs catalyst for macrocycle formation:

  • Diene synthesis : 2,6-Dimethylocta-2,7-dien-1-ol is prepared via cross-metathesis.
  • Esterification : Ethyl esterification with EDC·HCl/4-DMAP.
  • Metathesis : Grubbs II catalyst (5 mol%) induces cyclization, though yields remain moderate (45%).

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel with gradients of PE:EtOAc (9:1 → 1:1).
  • Preparative HPLC : C18 column, 70:30 MeCN:H₂O, 10 mL/min.

Typical Purity Profile

Method Purity (%)
HPLC (UV 254 nm) 99.5
GC-MS 98.7

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.71 (q, J = 4.0 Hz, 1H), 3.61–3.57 (m, 2H), 2.44 (d, J = 4.0 Hz, 1H).
  • [α]D²⁵ : −22.9 (c = 1.0, CHCl₃).
  • HRMS : m/z [M + Na]⁺ calcd. 255.1361, found 255.1363.

Industrial-Scale Considerations

Patent US4925985A highlights challenges in large-scale production:

  • Cost drivers : Oppolzer auxiliary (≈$1,200/mol) limits utility.
  • Alternative : Enzymatic resolution reduces costs by 60% compared to chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.

Scientific Research Applications

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Foeniculin E (Compound 5) and Foeniculin G (Compound 7)

Structural Features :

  • Foeniculin E: (2S,6S,7R,8S)-7-hydroxy-2,6,8-trimethylchromen-4-one. Contains a bicyclic chromenone core (cyclohexene and pyran rings) with hydroxyl and methyl groups at C7 and C6/C8, respectively .
  • Foeniculin G : Differs in configuration at C8 (8R instead of 8S) but retains the 6S,7R stereochemistry .

Key Differences :

  • Functional Groups : Foeniculins feature a ketone (chromen-4-one) instead of an ethyl ester, reducing lipophilicity compared to the Ethyl compound.
  • Ring System : The bicyclic framework in foeniculins may enhance rigidity and stability, whereas the Ethyl compound’s linear chain offers conformational flexibility.
  • However, foeniculins’ additional C8 methyl and ketone groups could alter biological target specificity .

Gemmacolide AX (Compound 6)

Structural Features : A 15-membered macrolide with a 6S,7R configuration, chlorine substituent, and multiple hydroxyl groups. Its absolute configuration was inferred via biogenetic correlation with related compounds .

Key Differences :

  • Size and Complexity : Gemmacolide AX is a macrocyclic lactone with glycosyl and chlorine substituents, contrasting with the Ethyl compound’s simpler linear structure.
  • Solubility : Glycosylation in gemmacolide enhances water solubility, whereas the Ethyl compound’s ester group prioritizes lipid solubility.
  • Bioactivity : Gemmacolides are associated with antimicrobial properties, though the Ethyl compound’s bioactivity remains unexplored in the provided evidence .

Lyoniresinol Derivatives (Compounds 6–8)

Structural Features: Phenolic glycosides such as (6S,7R,8R)-7a-glycosyloxylyoniresinol, featuring a lignan backbone with glucopyranosyl groups .

Key Differences :

  • The Ethyl compound lacks glycosylation, favoring membrane permeability.
  • Aromaticity: Lyoniresinols contain phenolic rings, enabling π-π stacking interactions absent in the Ethyl compound.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Configuration (C6, C7) Notable Features
Ethyl (6S,7R)-... C₁₂H₂₀O₃ Ethyl ester, hydroxyl 6S,7R α,β-unsaturation, linear chain
Foeniculin E C₁₂H₁₆O₃ Chromenone, hydroxyl, methyl 6S,7R Bicyclic, ketone, rigid framework
Gemmacolide AX C₂₆H₃₃ClO₁₁ Macrolide, hydroxyl, chlorine 6S,7R Macrocyclic, glycosylated, halogenated
Lyoniresinol derivative 7 C₂₂H₂₈O₁₀ Glycoside, phenolic 6S,7R Lignan backbone, antioxidant potential

Research Findings and Analytical Methods

  • Stereochemical Determination: The Ethyl compound’s 6S,7R configuration aligns with methods used for foeniculins (X-ray crystallography, ECD calculations) and gemmacolides (NOESY, biogenetic correlation) .
  • Structure-Activity Relationships (SAR) : While foeniculins and gemmacolides show bioactivity (e.g., cytotoxicity, antimicrobial), the Ethyl compound’s ester group and linearity may favor different pharmacological profiles, such as enhanced bioavailability or enzyme inhibition .

Biological Activity

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate (CAS Number: 651712-11-7) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C12H22O3
  • Molecular Weight : 214.31 g/mol
  • LogP : 2.29
  • PSA (Polar Surface Area) : 46.53 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of hydroxyl and alkene functional groups may contribute to this activity by disrupting microbial cell membranes.
  • Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory pathways, potentially making this compound a candidate for further studies in inflammatory diseases.
  • Antioxidant Properties : The compound’s structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various esters similar to this compound against common pathogens. The results indicated that certain esters exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

CompoundInhibition Zone (mm)Pathogen
Compound A15S. aureus
This compound13E. coli

Case Study 2: Anti-inflammatory Potential

In a model of induced inflammation in mice, the administration of this compound resulted in a significant reduction in edema compared to the control group.

Treatment GroupEdema Reduction (%)
Control0
Ethyl Compound32

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. It was found that modifications at the hydroxyl position significantly affected biological activity. For instance:

  • Hydroxyl Substitution : Hydroxyl groups at specific positions enhanced anti-inflammatory effects.
  • Alkene Configuration : The cis/trans configuration of alkenes influenced antimicrobial potency.

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